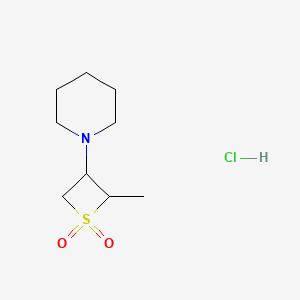
2-(2-(2,4-Dihydroxybenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(2,4-Dihydroxybenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a hydrazino group, a methoxyphenyl group, and a benzylidene group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2,4-Dihydroxybenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide typically involves the condensation of 2,4-dihydroxybenzaldehyde with hydrazine hydrate, followed by the reaction with 4-methoxyphenyl isocyanate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-(2,4-Dihydroxybenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the hydrazino group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may require catalysts such as palladium on carbon (Pd/C) or specific acids/bases depending on the desired substitution.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the functional group introduced.
Scientific Research Applications
2-(2-(2,4-Dihydroxybenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-(2,4-Dihydroxybenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. For example, it may inhibit tyrosinase, an enzyme involved in melanin synthesis, thereby exhibiting potential anti-melanogenic properties .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Dihydroxybenzylidene)-5-(4-methoxyphenyl)-2(3H)-furanone
- (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one
Uniqueness
2-(2-(2,4-Dihydroxybenzylidene)hydrazino)-N-(4-methoxyphenyl)-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazino group, in particular, allows for a wide range of chemical modifications and reactions, making it a versatile compound in research and industrial applications.
Properties
CAS No. |
305850-71-9 |
|---|---|
Molecular Formula |
C16H15N3O5 |
Molecular Weight |
329.31 g/mol |
IUPAC Name |
N'-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-N-(4-methoxyphenyl)oxamide |
InChI |
InChI=1S/C16H15N3O5/c1-24-13-6-3-11(4-7-13)18-15(22)16(23)19-17-9-10-2-5-12(20)8-14(10)21/h2-9,20-21H,1H3,(H,18,22)(H,19,23)/b17-9+ |
InChI Key |
CFSIVZVBYCVFRC-RQZCQDPDSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C(C=C(C=C2)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


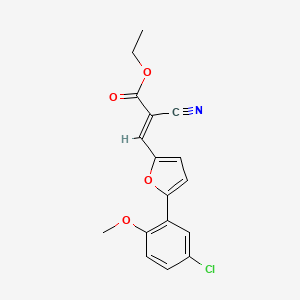
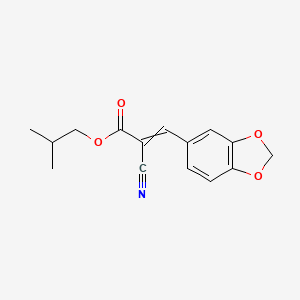


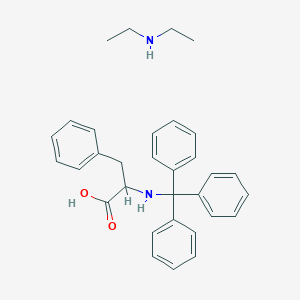




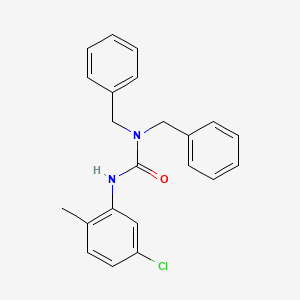
![2-[(2,6-Dichloroanilino)carbonyl]benzoic acid](/img/structure/B11949048.png)
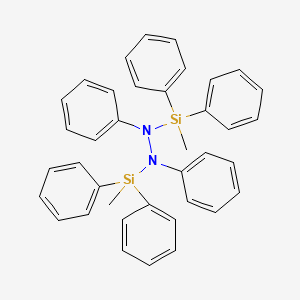
![N-(3-chloro-2-methylphenyl)-3-[5-(3-nitrophenyl)-2-furyl]propanamide](/img/structure/B11949056.png)
